

Application Notes and Protocols for Cholestyramine in Experimental Hypercholesterolemia Models

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Compound of Interest

Compound Name: *Cholestyramine*

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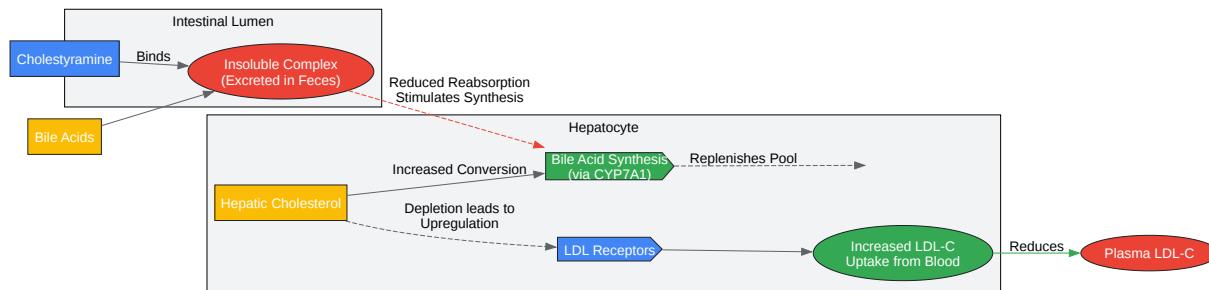
These application notes provide a comprehensive overview and detailed protocols for utilizing **cholestyramine**, a bile acid sequestrant, in preclinical animal models of hypercholesterolemia. This document outlines the mechanism of action, experimental design considerations, and specific methodologies for inducing hypercholesterolemia and assessing the therapeutic efficacy of **cholestyramine**.

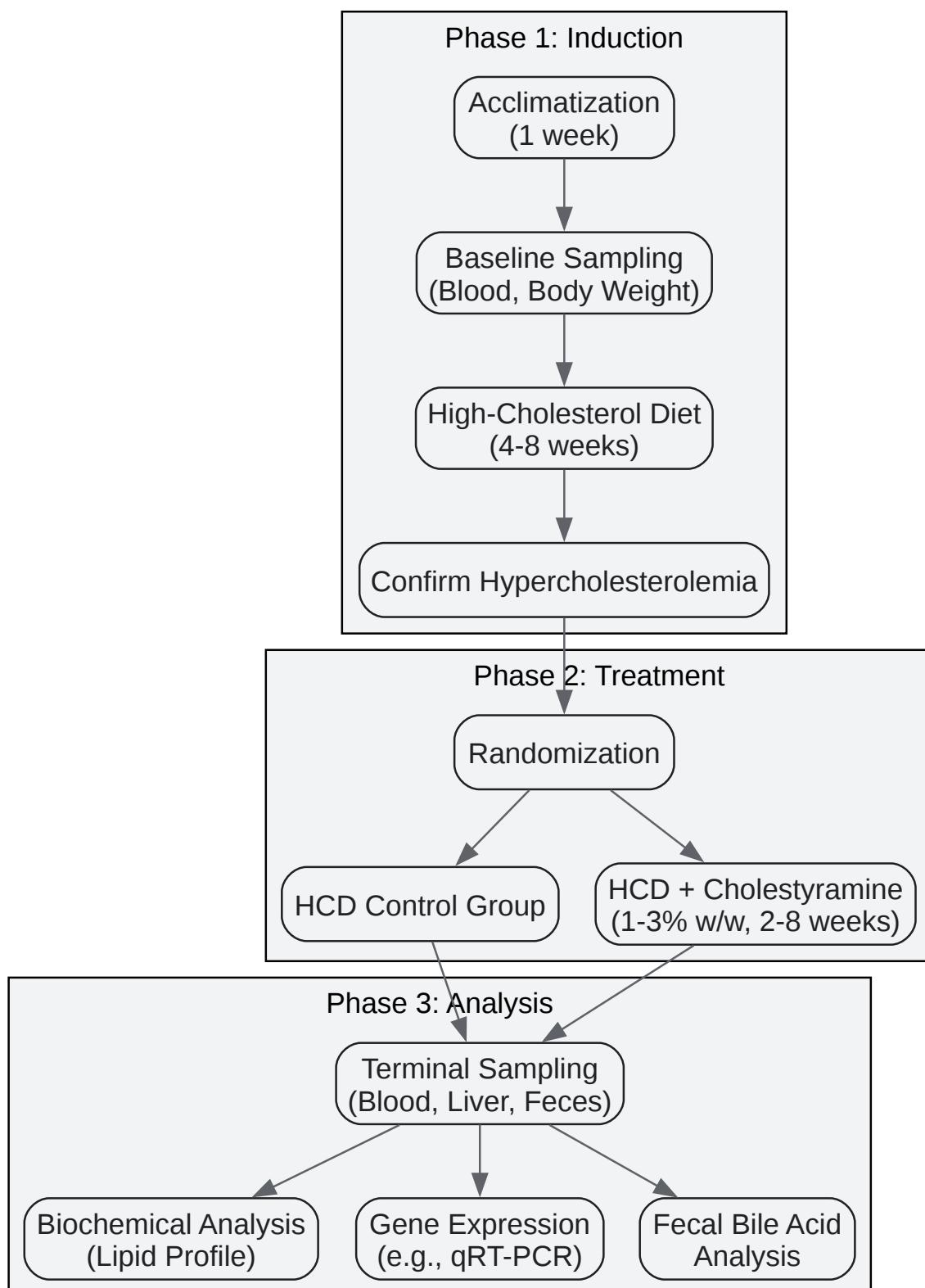
Introduction

Cholestyramine is a non-absorbable anion-exchange resin that effectively lowers plasma cholesterol levels.^{[1][2]} It functions by binding to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.^{[1][3]} This interruption of the enterohepatic circulation of bile acids stimulates the liver to convert more cholesterol into bile acids to replenish the bile acid pool.^{[1][2]} The subsequent depletion of hepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.^{[4][5]} These characteristics make **cholestyramine** a valuable tool for studying cholesterol metabolism and for the preclinical evaluation of lipid-lowering therapies.

Mechanism of Action: Signaling Pathway

Cholestyramine's primary mechanism revolves around the sequestration of bile acids, which triggers a cascade of events in the liver to restore cholesterol homeostasis. This pathway ultimately results in reduced plasma LDL cholesterol.



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